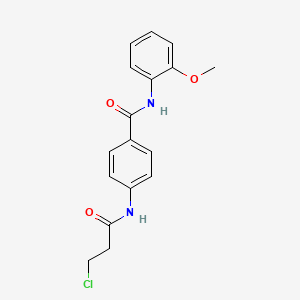

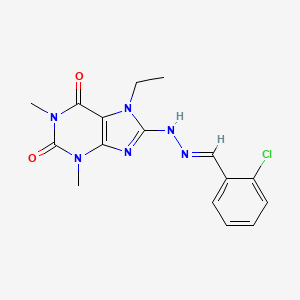

![molecular formula C40H54FeP2 B2552100 (R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine CAS No. 849924-43-2](/img/structure/B2552100.png)

(R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine, hereafter referred to as DNPFER, is an organophosphorus compound that has been used in a variety of scientific research applications. It is a unique compound due to its structure, which consists of two ferrocene moieties and a tert-butylphosphine ligand. The combination of these components gives DNPFER a range of properties that make it useful in a variety of applications, such as catalysis, biocatalysis, and organometallic chemistry.

Scientific Research Applications

Asymmetric Catalysis

Chiral ferrocenyl diphosphines have been synthesized and applied in asymmetric hydrogenation and hydroformylation reactions. Their unique structural attributes contribute to high enantioselectivity and efficiency in these processes. For instance, ferrocenyl diphosphines containing stereogenic phosphorus atoms have been developed for rhodium-catalyzed asymmetric hydrogenation of olefins and ketones, achieving excellent enantioselectivity. This demonstrates their potential in creating enantiomerically pure compounds, crucial for pharmaceutical applications (Maienza et al., 1999).

Catalytic Applications in Organic Synthesis

These compounds have also been employed in palladium-catalyzed allylic substitution reactions, showcasing the influence of steric and electronic effects of the ligand on the reaction outcome. The structure of these ligands, including variations like biferrocenyl skeletons, has been explored to understand their role in catalysis better, particularly in achieving high enantioselectivities in reactions involving soft carbon and nitrogen nucleophiles (Nettekoven et al., 2001).

Ligand Design for Enhanced Catalytic Activity

Research into the synthesis and characterization of new chiral P,O ferrocenyl ligands has shown their effectiveness in asymmetric Suzuki–Miyaura coupling reactions. These studies underscore the importance of ligand design, revealing how modifications in the ferrocenyl skeleton and the introduction of different functional groups can significantly affect catalytic activity and selectivity. The achievement of moderate to high enantioselectivities in these couplings points to the versatility of ferrocenyl diphosphines in cross-coupling reactions (Bayda et al., 2014).

Novel Complexes for Catalytic Reactions

The development of rhenium carbonyl complexes containing chiral diphosphines of the Josiphos and Walphos families has expanded the scope of asymmetric catalysis. These complexes have been tested for hydrogenation reactions, offering insights into the role of ligand structure in catalytic performance. Although moderate enantioselectivities were observed, these studies provide a foundation for further optimization of catalytic systems for asymmetric synthesis (Abdel-Magied et al., 2015).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine involves the reaction of (S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine with a chiral reagent to obtain the desired enantiomer.", "Starting Materials": [ "(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine", "Chiral reagent" ], "Reaction": [ "Step 1: Dissolve (S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine in a suitable solvent.", "Step 2: Add the chiral reagent to the reaction mixture and stir at a suitable temperature for a suitable time.", "Step 3: Isolate the product by standard workup procedures such as filtration, washing, and drying.", "Step 4: Characterize the product by various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] } | |

| 849924-43-2 | |

Molecular Formula |

C40H54FeP2 |

Molecular Weight |

652.6 g/mol |

IUPAC Name |

cyclopentane;ditert-butyl-[(1R)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;iron |

InChI |

InChI=1S/C35H44P2.C5H10.Fe/c1-25(37(34(2,3)4)35(5,6)7)28-21-14-24-31(28)36(32-22-12-17-26-15-8-10-19-29(26)32)33-23-13-18-27-16-9-11-20-30(27)33;1-2-4-5-3-1;/h8-13,15-20,22-23,25,28,31H,14,21,24H2,1-7H3;1-5H2;/t25-,28?,31?;;/m1../s1 |

InChI Key |

AJPKSTKGLSJTJW-RBEDJTFYSA-N |

Isomeric SMILES |

C[C@H](C1CCCC1P(C2=CC=CC3=CC=CC=C32)C4=CC=CC5=CC=CC=C54)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe] |

SMILES |

CC([C]1[CH][CH][CH][C]1P(C2=CC=CC3=CC=CC=C32)C4=CC=CC5=CC=CC=C54)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |

Canonical SMILES |

CC(C1CCCC1P(C2=CC=CC3=CC=CC=C32)C4=CC=CC5=CC=CC=C54)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe] |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylquinoline](/img/structure/B2552017.png)

![N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2552018.png)

![N-(2-fluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2552020.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-5-cyclopropyl-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2552022.png)

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2552023.png)

![Tert-butyl 1-amino-3-methoxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2552029.png)

![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(p-tolyl)methanone](/img/structure/B2552030.png)

![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1-thiophen-2-ylmethanamine](/img/structure/B2552031.png)

![5-[2-Furanyl-[4-(phenylmethyl)-1-piperidinyl]methyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2552033.png)